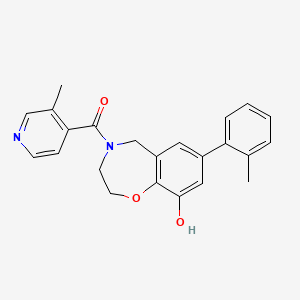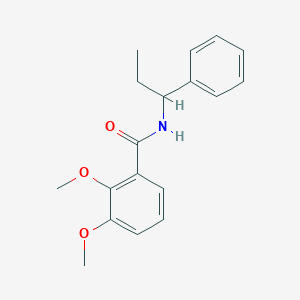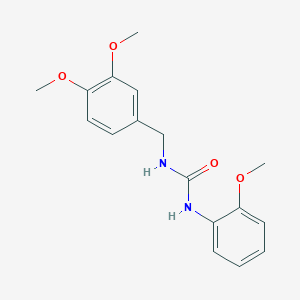![molecular formula C16H16N4 B5412364 5-ethyl-2-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5412364.png)
5-ethyl-2-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-ethyl-2-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]pyridine” is a complex organic molecule that contains two pyridine rings and one imidazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The imidazole ring is a five-membered planar ring, which includes two nitrogen atoms that have nonadjacent positions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of an ethyl group attached to the 5-position of a pyridine ring, and a 1H-imidazol-2-yl group attached to the 2-position of the same pyridine ring. This imidazole group would be substituted at the 1-position with a pyridin-3-ylmethyl group .
Chemical Reactions Analysis
The reactivity of this compound would be expected to be similar to other pyridine and imidazole derivatives. Pyridines typically undergo electrophilic substitution reactions at the 3-position . Imidazoles are particularly reactive towards electrophiles due to the availability of two nitrogen lone pairs .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. As a nitrogen-containing heterocyclic compound, it would be expected to have certain basicity. Its solubility would depend on the specific substituents present .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-ethyl-2-[1-(pyridin-3-ylmethyl)imidazol-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-2-13-5-6-15(19-11-13)16-18-8-9-20(16)12-14-4-3-7-17-10-14/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXODSOWTUNNQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C2=NC=CN2CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5412283.png)
![[3-benzyl-1-(1H-indol-3-ylacetyl)piperidin-3-yl]methanol](/img/structure/B5412289.png)
![5-[(3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,3-dimethylimidazolidine-2,4-dione](/img/structure/B5412299.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-hydroxy-3-methylbutyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5412322.png)

![4-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]piperazine-2-carboxylic acid](/img/structure/B5412333.png)
![{1-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclobutyl}amine hydrochloride](/img/structure/B5412334.png)
![N-[3-(methylamino)propyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5412337.png)

![N-methyl-1-[5-(1H-pyrazol-3-yl)-2-thienyl]-N-(5-quinolinylmethyl)methanamine](/img/structure/B5412361.png)


![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5412389.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1,1-dimethylpropyl)acetamide](/img/structure/B5412391.png)
